molecular formula C23H22ClN3O2S2 B383200 1-(4-Chlorobenzoyl)-3-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)azepan-2-one CAS No. 379237-70-4

1-(4-Chlorobenzoyl)-3-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)azepan-2-one

Cat. No.: B383200
CAS No.: 379237-70-4
M. Wt: 472g/mol
InChI Key: QLURUBJLHKRHRG-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzoyl)-3-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)azepan-2-one is a useful research compound. Its molecular formula is C23H22ClN3O2S2 and its molecular weight is 472g/mol. The purity is usually 95%.
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Biological Activity

The compound 1-(4-Chlorobenzoyl)-3-(5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)azepan-2-one represents a novel class of heterocyclic compounds with potential pharmacological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a complex structure that combines a benzothiolo-pyrimidine moiety with an azepanone core. The presence of the 4-chlorobenzoyl group enhances its lipophilicity and potential interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit key enzymes involved in metabolic pathways. For instance, derivatives of similar structures have demonstrated inhibitory effects on pyruvate dehydrogenase kinase (PDK1) and lactate dehydrogenase A (LDHA), crucial for tumor metabolism and growth .
  • Antimicrobial Activity : Compounds with similar structural features have exhibited significant antimicrobial properties by disrupting bacterial cell membranes, leading to cell lysis .

Biological Activity Overview

Activity TypeObservations
Anticancer Inhibitory effects on PDK1 and LDHA with IC50 values indicating strong potential against colorectal cancer cells (LoVo and HCT-116) .
Antimicrobial Significant antibacterial activity observed in related compounds; potential for broad-spectrum efficacy .
Antioxidant Exhibits antioxidant properties that may contribute to its overall therapeutic profile .

Case Study 1: Anticancer Activity

In a study evaluating various tetrahydrobenzo[b]thiophene derivatives, the compound demonstrated notable cytotoxicity against colorectal cancer cell lines. The IC50 values for PDK1 and LDHA inhibition were reported as 57.10 μg/mL and 64.10 μg/mL respectively, compared to standard inhibitors which had lower efficacy . This suggests that modifications in the benzothiophene structure can enhance anticancer activity.

Case Study 2: Antimicrobial Efficacy

Another study highlighted the antimicrobial properties of related thiophene derivatives. The compounds were screened against a range of bacterial strains, showing significant inhibition zones indicating effective bactericidal action. The mechanism was hypothesized to involve membrane disruption due to the lipophilic nature of the compounds .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the introduction of electron-withdrawing groups (like chloro) on the aromatic ring enhances biological activity by improving binding affinity to target enzymes. Additionally, the presence of the sulfur atom in the thiophene ring appears critical for maintaining biological efficacy.

Properties

IUPAC Name

1-(4-chlorobenzoyl)-3-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)azepan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O2S2/c24-15-10-8-14(9-11-15)22(28)27-12-4-3-7-18(23(27)29)31-21-19-16-5-1-2-6-17(16)30-20(19)25-13-26-21/h8-11,13,18H,1-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLURUBJLHKRHRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C(C1)SC2=NC=NC3=C2C4=C(S3)CCCC4)C(=O)C5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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